molecular formula C5H6F2O3 B13000414 2,2-Difluoro-2-(oxetan-3-yl)acetic acid

2,2-Difluoro-2-(oxetan-3-yl)acetic acid

Cat. No.: B13000414
M. Wt: 152.10 g/mol
InChI Key: XCHDVUASFLTCGL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(oxetan-3-yl)acetic acid is a fluorinated organic compound that features an oxetane ring and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the preparation of methyl 2-(oxetan-3-ylidene)acetate, which is then treated with fluorinating agents to introduce the fluorine atoms . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(oxetan-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2-Difluoro-2-(oxetan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(oxetan-3-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and oxetane ring contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts specific chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Biological Activity

2,2-Difluoro-2-(oxetan-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorinated acetic acid moiety attached to an oxetane ring. The unique properties of oxetanes, such as their strain and reactivity, contribute to the biological activity of derivatives like this compound.

Mechanisms of Biological Activity

Research indicates that compounds containing oxetane rings can act as inhibitors for various biological targets. For instance, studies have shown that the oxetanyl class can inhibit m6A-RNA demethylases, which play significant roles in cancer progression by regulating RNA methylation levels . The inhibition of these demethylases can lead to increased levels of m6A modifications, impacting gene expression and cellular processes associated with cancer cell proliferation.

Therapeutic Applications

  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties, particularly in the context of gastric cancer and glioblastoma. In vitro studies demonstrated that oxetane derivatives could impair cell viability in various cancer cell lines with minimal toxicity towards normal cells .
    • A specific derivative, FTO-43 N (related to the oxetane class), exhibited potent antiproliferative effects comparable to established chemotherapeutic agents like 5-fluorouracil .
  • Neurological Disorders :
    • Given its ability to cross the blood-brain barrier (BBB), there is potential for this compound to be utilized in treating central nervous system disorders. Its mechanism involves inhibiting protein kinases associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntiproliferativeInhibition of m6A demethylases
Anticancer (gastric cancer)Induces m6A modifications leading to apoptosis
Blood-brain barrier penetrationTargeting protein kinases related to CNS disorders

Case Studies

  • Gastric Cancer :
    • A study evaluated the effects of FTO inhibitors derived from the oxetane class on gastric cancer cell lines. Results indicated significant growth inhibition at specific concentrations (IC50 values ranged from 0.5 μM to 50 μM), demonstrating the potential for these compounds in cancer therapy .
  • Glioblastoma :
    • Another case involved testing various oxetane derivatives against glioblastoma cells, showing that specific compounds significantly reduced cell viability while sparing healthy cells . This selectivity is crucial for developing effective cancer treatments with fewer side effects.

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

2,2-difluoro-2-(oxetan-3-yl)acetic acid

InChI

InChI=1S/C5H6F2O3/c6-5(7,4(8)9)3-1-10-2-3/h3H,1-2H2,(H,8,9)

InChI Key

XCHDVUASFLTCGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(C(=O)O)(F)F

Origin of Product

United States

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